An In-depth Technical Guide to (R)-C3-TunePhos: Structure, Properties, and Catalytic Applications
An In-depth Technical Guide to (R)-C3-TunePhos: Structure, Properties, and Catalytic Applications
This guide provides a comprehensive technical overview of (R)-C3-TunePhos, a prominent chiral diphosphine ligand in the field of asymmetric catalysis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the ligand's structural elucidation, physicochemical properties, and its validated applications, offering field-proven insights into its catalytic prowess.
Introduction: The Architectural Advantage of (R)-C3-TunePhos
(R)-C3-TunePhos, chemically known as (R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1][2]dioxonine, is a member of the TunePhos family of ligands, which are distinguished by their atropisomeric biaryl backbone.[2][3] These ligands have garnered significant attention for their ability to form highly effective transition metal complexes, particularly with ruthenium and rhodium, for asymmetric hydrogenation and other transformations.[4]
The defining feature of the TunePhos series is the oxygen-containing bridge of varying lengths that connects the two halves of the biphenyl scaffold. This bridge dictates the dihedral angle (or "bite angle") of the diphosphine, a critical parameter that directly influences the steric and electronic environment of the catalyst's active site.[2] (R)-C3-TunePhos, with its three-carbon propylene bridge, offers a specific and often optimal geometry that leads to superior enantioselectivity in numerous reactions.[2] Its significance lies in providing a reliable and highly efficient tool for the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and fine chemical industries.[2][5]
Structural Elucidation and Characterization
The precise three-dimensional structure of (R)-C3-TunePhos is fundamental to its ability to induce chirality. A combination of spectroscopic and analytical techniques is employed to confirm its identity, purity, and absolute configuration.
Synthesis Overview
The synthesis of (R)-C3-TunePhos is a multi-step process that establishes the core chiral biaryl structure and subsequently introduces the phosphine moieties. While various synthetic routes exist, a common approach involves the Ullmann coupling to form the biaryl backbone, followed by resolution and phosphination. The rigidity and defined chirality imparted by its atropisomerism are crucial for creating a consistent and selective catalytic environment.[2]
A generalized workflow for the synthesis and validation of chiral phosphine ligands like (R)-C3-TunePhos is outlined below. The causality behind this workflow is ensuring that the final product not only has the correct chemical connectivity but also the required enantiopurity and conformational integrity for reproducible catalytic performance.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): NMR is the primary tool for confirming the ligand's structure.
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¹H and ¹³C NMR: Provide information on the proton and carbon framework, confirming the integrity of the biaryl backbone and the phenyl groups on the phosphorus atoms.
-
³¹P NMR: This is particularly diagnostic for phosphine ligands.[6] Trivalent phosphines like (R)-C3-TunePhos typically exhibit a single sharp resonance in a characteristic region of the spectrum, confirming the presence and electronic environment of the two equivalent phosphorus atoms.[7][8] A single peak is a strong indicator of the ligand's C2 symmetry.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight (594.62 g/mol ) and elemental composition (C₃₉H₃₂O₂P₂) of the ligand.[3]
Chiroptical and Physical Properties
The defining characteristic of a chiral ligand is its interaction with plane-polarized light. This, along with its physical properties, dictates its handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₃₉H₃₂O₂P₂ | [3] |
| Molecular Weight | 594.62 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 153-161 °C | [3][4] |
| Optical Rotation [α]²⁰/D | -252 ± 5° (c = 1 in chloroform) | [3] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [3] |
Table 1: Physicochemical Properties of (R)-C3-TunePhos.
The strong negative optical rotation confirms the enantiomeric purity of the (R)-atropisomer. The ligand is air-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups, which would render the ligand catalytically inactive.[3]
X-ray Crystallography
Applications in Asymmetric Catalysis
(R)-C3-TunePhos is primarily valued for its role in forming highly active and enantioselective catalysts for asymmetric hydrogenation.[2] When complexed with a metal precursor, typically ruthenium, it forms a catalyst capable of reducing a wide range of prochiral substrates.[11][12]
Mechanism of Action & The Role of the Ligand
In a typical Ru-catalyzed hydrogenation, the (R)-C3-TunePhos ligand coordinates to the ruthenium center, creating a chiral environment. The substrate then coordinates to this chiral complex in a way that one of the two prochiral faces is preferentially oriented for hydrogen addition.
The choice of (R)-C3-TunePhos is deliberate. Its rigid backbone and the specific bite angle of ~82° are believed to optimize substrate-catalyst interactions and stabilize the key transition states during the hydrogen activation and transfer steps.[2] This precise geometric constraint is the primary reason for the high levels of enantioselectivity observed.[2]
Key Applications & Performance
Complexes of (R)-C3-TunePhos with ruthenium have demonstrated exceptional performance in the hydrogenation of various functional groups.
-
β-Ketoesters: This is a benchmark reaction where Ru/(R)-C3-TunePhos catalysts consistently provide high conversions and enantiomeric excesses (ee) >99%.[3][12]
-
α-Phthalimide Ketones: The hydrogenation of these substrates provides an efficient route to valuable chiral amino alcohols, with reported enantioselectivities often exceeding 95% ee.[11][12]
-
Cyclic β-Amino Acids: This ligand has been successfully used in the synthesis of chiral cyclic β-amino ketones, achieving up to 94% ee.[1]
| Substrate Class | Metal | Typical S/C Ratio | Typical ee (%) | Reference |
| β-Ketoesters | Ru | 1000 - 10,000 | >99 | [3][12] |
| α-Phthalimide Ketones | Ru | 1000 - 5000 | 95 - 99 | [11][12] |
| Cyclic β-(Acylamino)acrylates | Ru | 1000 - 5000 | >95 | [12] |
| Simple Indoles | Pd | 100 - 500 | up to 87 | [1] |
| α,β-Unsaturated Ketones** | Rh | 100 - 500 | up to 97 | [1] |
| S/C = Substrate-to-Catalyst Ratio | ||||
| **Reaction is 1,4-addition of an arylboronic acid |
Table 2: Representative Catalytic Performance of (R)-C3-TunePhos Complexes.
Experimental Protocol: Asymmetric Hydrogenation of a β-Ketoester
This protocol is a representative example, and optimization of temperature, pressure, and solvent may be required for specific substrates.
Self-Validation: The trustworthiness of this protocol is ensured by including analytical checkpoints. The conversion is monitored by GC or ¹H NMR, while the enantiomeric excess of the product is determined by chiral HPLC or chiral GC, validating the catalyst's performance.
-
Catalyst Preparation (In-situ):
-
In a glovebox, add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and (R)-C3-TunePhos (in a 1:1.1 Ru:ligand molar ratio) to a reaction vial.
-
Add degassed solvent (e.g., methanol or ethanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The choice of an alcohol as a solvent is often crucial as it can participate in the activation of the precatalyst.
-
-
Hydrogenation Reaction:
-
To the activated catalyst solution, add the β-ketoester substrate (e.g., methyl 3-oxobutanoate). The substrate-to-catalyst (S/C) ratio is typically high, often 1000:1 or greater, highlighting the catalyst's efficiency.
-
Seal the vial in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas (3-5 times) before pressurizing to the desired pressure (e.g., 10-50 atm H₂).
-
Heat the reaction to the desired temperature (e.g., 30-60 °C) and stir vigorously for the specified time (e.g., 4-24 hours).
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed directly or purified by column chromatography.
-
Conversion Analysis: Determine the conversion of the starting material by ¹H NMR or GC analysis.
-
Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC using a suitable chiral stationary phase.
-
Conclusion
(R)-C3-TunePhos has established itself as a robust and highly effective chiral ligand for asymmetric catalysis. Its well-defined, rigid structure, characterized by a specific bite angle, allows for the rational design of catalysts that deliver exceptional levels of enantioselectivity across a range of important chemical transformations. The ability to fine-tune the ligand's dihedral angle through the TunePhos framework provides a powerful platform for catalyst optimization. For researchers in drug development and fine chemical synthesis, (R)-C3-TunePhos and its metal complexes represent a premier tool for the efficient and reliable production of high-value, enantiomerically pure molecules.
References
-
ResearchGate. (2025). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. Available at: [Link]
- Xie, H.-P. et al. (2018). (Sa,R,R)-(CF3)2-C3-TunePhos and its applications in asymmetric hydrogenation of α-iminophosphonates. Tetrahedron Letters, 59, 2960–2964.
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ResearchGate. Applications in asymmetric catalysis and plausible mechanism. Available at: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available at: [Link]
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MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link]
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The Royal Society of Chemistry. c3ra40555a.txt. Available at: [Link]
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Royal Society of Chemistry. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews. Available at: [Link]
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National Institutes of Health. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. Available at: [Link]
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ResearchGate. X-ray crystal structures of (a) C2 and (b) C3 showing the twisting.... Available at: [Link]
-
The Royal Society of Chemistry. Crystal structure data. Available at: [Link]
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